molecular formula C14H23N5O2S B5537891 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5537891
M. Wt: 325.43 g/mol
InChI Key: BBXTZJKTIVZJDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to the compound of interest, often involves multi-step chemical processes. For example, the synthesis of related pyrimidine compounds involves reactions such as nucleophilic attack, separation of isomers, and modifications including alkylation, acylation, and sulfonylation to introduce different substituents to the pyrimidine ring (Matsumoto & Minami, 1975). Another example is the synthesis of 4-piperazino-5-methylthiopyrimidines, highlighting the structural flexibility and functional group incorporation capabilities of pyrimidine derivatives (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the molecule's overall shape, electronic distribution, and potential for interactions. For instance, the study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide provided insights into the dihedral angles between rings and intramolecular interactions, such as π–π stacking, which are critical for understanding the compound's 3D conformation and reactivity (Kumar et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, facilitating the introduction of different functional groups. For example, activated nitriles in heterocyclic chemistry enable the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives with antimicrobial activity (Ammar et al., 2004). Additionally, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine demonstrates the utility of oxidation processes in modifying pyrimidine derivatives (Hongbin, 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. For instance, the study on the synthesis and characterisation of labeled pyrimidine derivatives provides valuable information on their physical and chemical stability, essential for their application in research and development (Ackland et al., 1993).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity, potential for forming bonds and interactions, and susceptibility to various chemical reactions, are influenced by their molecular structure. Research into the synthesis and antimicrobial activity of pyrimidine derivatives containing sulfonyl moieties illustrates the chemical versatility and potential applications of these compounds (Ammar et al., 2004).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel derivatives of pyrimidine, including compounds similar to the queried chemical structure, have been synthesized with a focus on their antimicrobial properties. For example, a study discussed the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. Some of these compounds exhibited notable antimicrobial activity (Ammar et al., 2004).

Platelet Aggregation Inhibition

  • Piperazinyl-glutamate-pyrimidines, closely related to the compound of interest, were identified as potent P2Y12 antagonists. These compounds were synthesized to inhibit platelet aggregation, with modifications at the 4-position of the piperidine ring enhancing pharmacokinetic and physicochemical properties, leading to compounds with high potency and selectivity, along with improved oral bioavailability (Parlow et al., 2009).

Antiproliferative Activity

  • A series of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect against several human cancer cell lines. Among these compounds, some showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Corrosion Inhibition

  • Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, highlighting the application of quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of such compounds. This research indicates potential industrial applications in protecting metal surfaces from corrosion (Kaya et al., 2016).

Herbicide Development

  • Research into the structure-activity relationships for a new family of sulfonylurea herbicides, which may include compounds similar to the queried structure, demonstrates the continuous effort to develop more effective and specific agricultural chemicals. These studies explore how modifications to the molecular structure can impact herbicidal activity and selectivity (Wang et al., 2005).

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-22(20,21)19-11-9-17(10-12-19)13-5-6-15-14(16-13)18-7-3-2-4-8-18/h5-6H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXTZJKTIVZJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Methylsulfonyl)piperazin-1-yl)-2-(piperidin-1-yl)pyrimidine

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